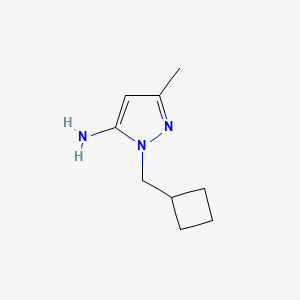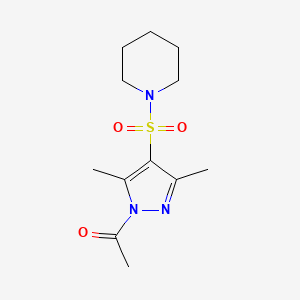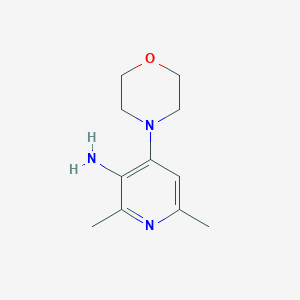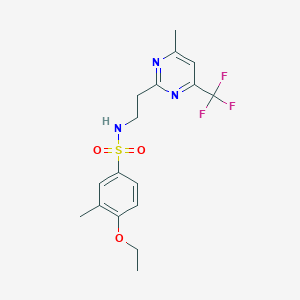
Saikosaponin H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saikosaponin H is a triterpenoid saponin compound found in the roots of the Bupleurum species, a traditional Chinese medicinal herb. This compound is known for its significant biological activities, including anti-inflammatory, antiviral, and anticancer properties. This compound is part of a larger group of saikosaponins, which have been extensively studied for their therapeutic potential.
Mechanism of Action
Target of Action
Saikosaponin H, a type of saponin, primarily targets various proteins and enzymes in the body. For instance, it has been found to interact with proteins such as VEGFA, IL2, CASP3, BCL2L1, MMP2, and MMP1 . These proteins play crucial roles in various biological processes, including cell proliferation, apoptosis, and migration .
Mode of Action
this compound interacts with its targets, leading to various changes in cellular processes. For instance, it has been found to inhibit cell proliferation, induce apoptosis, and inhibit cell migration and invasion . The exact mechanism of how this compound interacts with its targets is still under investigation.
Biochemical Pathways
this compound affects various biochemical pathways. For example, it has been found to regulate nicotinate and nicotinamide metabolism and arachidonic acid metabolism . These pathways are crucial for various biological processes, including inflammation and cell signaling.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. Future research should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .
Result of Action
The result of this compound’s action at the molecular and cellular level includes the inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion . These effects contribute to its potential therapeutic applications in various diseases, including cancer.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of saponins, which is pivotal in dictating their pharmacokinetic profiles, plays a crucial role in their absorption, distribution, metabolism, and excretion (ADME) processes within the body
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of saikosaponins, including Saikosaponin H, typically involves the preparation of the aglycone (triterpenoid core) followed by glycosylation to attach sugar moieties. The aglycone can be derived from oleanolic acid through a series of oxidation and reduction reactions. Key steps include:
Oxidation: Using reagents like Dess-Martin periodinane to introduce ketone functionalities.
Reduction: Employing reducing agents such as sodium borohydride to convert ketones to alcohols.
Glycosylation: Utilizing glycosyl donors and catalysts like gold (I) complexes to attach sugar units to the aglycone.
Industrial Production Methods: Industrial production of this compound often involves extraction from the roots of Bupleurum species using solvents like methanol or ethanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction of ketone groups in this compound can yield secondary alcohols.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary alcohols.
Substitution Products: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Saikosaponin H has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid saponin synthesis and reactions.
Biology: Investigated for its role in modulating immune responses and cellular signaling pathways.
Medicine: Explored for its potential in treating inflammatory diseases, viral infections, and cancers. It has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
Industry: Utilized in the development of herbal medicines and supplements due to its therapeutic properties.
Comparison with Similar Compounds
Saikosaponin H is structurally similar to other saikosaponins, such as Saikosaponin A, Saikosaponin D, and Saikosaponin C. it has unique features that distinguish it from these compounds:
Saikosaponin A: Known for its strong anti-inflammatory effects.
Saikosaponin D: Exhibits potent anticancer properties.
Saikosaponin C: Primarily studied for its antiviral activities.
This compound shares some of these biological activities but may have different potency and efficacy profiles, making it a valuable compound for diverse therapeutic applications.
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9-10,22,25-42,49-59H,11-21H2,1-8H3/t22-,25+,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,45-,46+,47+,48+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJMYPPFWASOJX-XMRFJGCSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C=CC6=C7CC(CC[C@@]7([C@H](C[C@]65C)O)CO)(C)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
927.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the primary metabolic pathways of saikosaponin H observed in the human gut?
A1: Research indicates that this compound, along with other saikosaponins, undergoes deglycosylation and dehydration when exposed to human gut microbiota []. These processes are crucial for the biotransformation of saikosaponins and may contribute to the pharmacological activity of Bupleurum Radix (BR), a traditional herbal medicine.
Q2: How does the content of this compound change during the preparation of Saiko decoction?
A2: Studies have shown that the content of this compound in Saiko decoction increases with decoction time, eventually reaching a stable level after approximately 4 hours []. This finding highlights the importance of considering preparation methods when studying the chemical composition of herbal medicines like Saiko.
Q3: Has this compound been identified in any specific herbal formulations?
A3: Yes, this compound has been identified in Sinisan, a traditional Chinese medicinal formula used to treat depression []. This finding contributes to a better understanding of the chemical complexity of Sinisan and its potential pharmacological effects.
Q4: Is there evidence to suggest that the biological activity of saikosaponins, including this compound, is influenced by their chemical structure?
A4: Yes, research suggests that the corticosterone secretion-inducing activity of saikosaponins and their metabolites is dependent on the balance between the sugar moiety and the aglycone portion of the molecule []. This structure-activity relationship highlights the importance of specific structural features for the biological activity of these compounds.
Q5: What analytical techniques are commonly employed for the detection and quantification of this compound and other related compounds?
A5: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely used technique for the analysis of saikosaponins [, , ]. This method offers high sensitivity and specificity, enabling researchers to identify and quantify individual saikosaponins in complex mixtures like herbal extracts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2578486.png)


![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B2578490.png)
![2-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2578491.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-2-carboxylate](/img/structure/B2578495.png)

![Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2578497.png)

![(2-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2578501.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2578503.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2578504.png)
![1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2578505.png)
